3-(3-Hydroxyphenyl)propanoate

Vascular pharmacology Endothelial function Nitric oxide

3-(3-Hydroxyphenyl)propanoate (also referred to as 3-(3-hydroxyphenyl)propionic acid, 3HPPA, or m-hydroxyphenylpropionic acid; CAS 621-54-5; C₉H₁₀O₃; MW 166.17) is a monocarboxylic acid phenolic metabolite produced by human colonic microbiota from dietary polyphenols such as caffeic acid, chlorogenic acid, and proanthocyanidins. It functions as an endothelium-dependent nitric oxide (NO) release promoter and endothelial nitric oxide synthase (eNOS) activator, inducing vasodilation and reducing peripheral vascular resistance.

Molecular Formula C9H9O3-
Molecular Weight 165.17 g/mol
Cat. No. B1234328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxyphenyl)propanoate
Synonyms3-(3-hydroxyphenyl)propionate
3-(3-hydroxyphenyl)propionic acid
dihydro-3-coumaric acid
dihydro-3-coumaric acid, monosodium salt
dihydro-m-coumaric acid
m-hydroxyphenylpropionic acid
Molecular FormulaC9H9O3-
Molecular Weight165.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CCC(=O)[O-]
InChIInChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12)/p-1
InChIKeyQVWAEZJXDYOKEH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Hydroxyphenyl)propanoate for Cardiovascular, Neuroprotective, and Bone Health Research: Procurement-Relevant Chemical Profile


3-(3-Hydroxyphenyl)propanoate (also referred to as 3-(3-hydroxyphenyl)propionic acid, 3HPPA, or m-hydroxyphenylpropionic acid; CAS 621-54-5; C₉H₁₀O₃; MW 166.17) is a monocarboxylic acid phenolic metabolite produced by human colonic microbiota from dietary polyphenols such as caffeic acid, chlorogenic acid, and proanthocyanidins [1]. It functions as an endothelium-dependent nitric oxide (NO) release promoter and endothelial nitric oxide synthase (eNOS) activator, inducing vasodilation and reducing peripheral vascular resistance [2]. Beyond its vasoactive properties, 3HPPA inhibits amyloid-β (1-42) peptide aggregation, suppresses RANKL-mediated osteoclastogenesis, and protects erythrocytes from heavy-metal-induced oxidative damage . These multi-target activities, combined with its endogenous origin and well-characterized pharmacokinetic profile, make 3-(3-hydroxyphenyl)propanoate a versatile tool compound for cardiovascular, neurodegenerative, and bone metabolism research.

Why 3-(3-Hydroxyphenyl)propanoate Cannot Be Replaced by Generic Phenolic Acid Metabolites in Scientific Research


Although numerous phenolic acid metabolites share a common dietary origin and a phenylpropanoid backbone, their pharmacodynamic profiles diverge sharply due to differences in hydroxylation pattern, mechanism of action, and tissue distribution. For example, 3,4-dihydroxyphenylacetic acid (DHPA) and 4-methylcatechol (4MC) exhibit greater acute vasorelaxant potency on mesenteric artery than 3HPPA, yet only 3HPPA produces a sustained blood-pressure-lowering effect when co-administered with 4MC, owing to its distinct endothelium- and NO-dependent mechanism [1]. Similarly, hippuric acid (HA) co-inhibits osteoclastogenesis alongside 3HPPA, but the two compounds engage overlapping yet non-identical signaling nodes (GPR109A/Wnt/β-catenin), meaning that quantitative efficacy in bone resorption models cannot be assumed to be interchangeable [2]. Substituting 3HPPA with a structural congener such as 3-(4-hydroxyphenyl)propionic acid (phloretic acid) risks loss of the eNOS-activating property, as the meta-hydroxyl substitution is critical for the NO-release pharmacophore [1]. These mechanistic distinctions underscore why procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 3-(3-Hydroxyphenyl)propanoate vs. Closest Analogs


Vasorelaxation Potency: 3HPPA Exhibits EC₅₀ of 0.1 µM in Rat Aortic Rings, Outperforming Quercetin by ~10-Fold

In isolated rat thoracic aorta pre-contracted with norepinephrine, 3-(3-hydroxyphenyl)propionic acid (3HPPA) induced concentration-dependent vasorelaxation with an EC₅₀ of 0.1 µM when the endothelium was intact. Endothelial denudation significantly attenuated the response, and pre-treatment with the NO synthase inhibitor L-NAME (100 µM) completely abolished vasorelaxation, confirming an endothelium- and eNOS/NO-dependent mechanism . In a separate head-to-head study, the vasorelaxant efficacy of 3HPPA was approximately one order of magnitude greater than that of the parent flavonoid quercetin and its other tested metabolites [1]. By contrast, 4-methylcatechol (4MC) and 3,4-dihydroxyphenylacetic acid (DHPA) were reported to have greater vasorelaxant effects than 3HPPA on mesenteric artery but operate through NO-independent pathways (Kᵥ channels for 4MC; partially endothelium-dependent for DHPA), resulting in distinctly different pharmacological profiles [2].

Vascular pharmacology Endothelial function Nitric oxide Ex vivo vasorelaxation

Sustained Blood-Pressure Reduction in SHR: 3HPPA + 4MC Combination Produces Prolonged Antihypertensive Effect Not Achieved by Single Metabolites

In spontaneously hypertensive rats (SHR), intravenous infusion of 3HPPA alone produced a transient decrease in blood pressure with rapid compensatory recovery. However, when 3HPPA was co-infused with 4-methylcatechol (4MC), the combination elicited a gradual and sustained decrease in elevated blood pressure that persisted throughout the infusion period—an outcome never previously observed with any single flavonoid metabolite [1]. In contrast, combinations of DHPA + 4MC and DHPA + 3HPPA produced only short-lived decreases (~30 s and a few minutes, respectively). The superior durability of the 3HPPA + 4MC combination is attributed to the complementary mechanisms of action: 3HPPA acts via eNOS/NO, while 4MC acts via voltage-gated potassium (Kᵥ) channels, enabling synergistic vasodilation without compensatory tachyphylaxis [1][2].

Hypertension Spontaneously hypertensive rat Combination pharmacology Blood pressure telemetry

Amyloid-β (1-42) Aggregation Inhibition: 3HPPA Suppresses Aβ42 Aggregation at 100 µM with Brain Accumulation Demonstrated In Vivo

In a cell-free assay, 3-(3-hydroxyphenyl)propionic acid inhibited amyloid-β (1-42) (Aβ42) peptide aggregation when used at a concentration of 100 µM . Critically, 3HPPA was shown to accumulate in the brain of rats fed grape seed polyphenol extract, demonstrating blood-brain barrier permeability . Among structurally related phenolic acids, 3-hydroxybenzoic acid (3-HBA), 3,4-dihydroxybenzoic acid (3,4-diHBA), and 4-hydroxybenzoic acid (4-HBA) also attenuated α-synuclein seeding aggregation in a cell-based system, but quantitative head-to-head aggregation inhibition data for Aβ42 are available only for 3HPPA [1]. This positions 3HPPA as the most extensively characterized brain-penetrant phenolic acid metabolite for amyloid aggregation studies.

Alzheimer's disease Amyloid-beta Polyphenol metabolite Brain-penetrant

Bone Resorption Inhibition: 3HPPA Suppresses RANKL-Differentiated Osteoclast Activity at 0.1 mg/mL, Complementary to Hippuric Acid

3-(3-Hydroxyphenyl)propionic acid at 0.1 mg/mL reduced bone resorption activity and decreased the number of RANKL-differentiated RAW 264.7 osteoclasts in a hydroxyapatite resorption model . In parallel in vitro studies, both 3HPPA (0.6–600 µg/dL) and hippuric acid (HA) dose-dependently suppressed RANKL-stimulated osteoclast formation via the GPR109A/Wnt/β-catenin pathway, with significant increases in bone mass observed in mice supplemented with either compound (P < 0.05 vs. control) [1]. However, 3HPPA and HA exhibit different pharmacokinetic properties: 3HPPA is a gut microbiota metabolite of polyphenols with fasting plasma levels of 1.5–2.3 µM in humans, while HA is primarily a glycine conjugate of benzoic acid [2]. This metabolic divergence means that the two compounds cannot be used interchangeably in studies of diet-microbiome-bone axis interactions.

Osteoporosis Osteoclastogenesis RANKL Bone metabolism Phenolic acid

Anti-Breast Cancer Potency: Jaesckeanadiol-3-p-hydroxyphenylpropanoate Analogue Is 30-Fold More Cytotoxic than Ferutinin Against MCF-7 Cells

The hemi-synthetic conjugate jaesckeanadiol-3-p-hydroxyphenylpropanoate, which incorporates the 3-(3-hydroxyphenyl)propanoate moiety, exhibited a cytotoxic effect 30 times higher than that of the parent natural phytoestrogen ferutinin (jaesckeanadiol-p-hydroxybenzoate) against the ER-positive MCF-7 breast cancer cell line [1]. Treatment with the analogue at 1 µM produced significant accumulation of cells at the pre-G0/G1 cell cycle phase and triggered apoptosis, comparable to the effect of ferutinin at a 30-fold higher concentration (30 µM) [1]. Importantly, the analogue retained anti-proliferative activity against breast cancer stem/progenitor cells that are naturally insensitive to ferutinin at the same dose [1]. The replacement of the p-hydroxybenzoate ester with the p-hydroxyphenylpropanoate ester is thus a critical structural determinant for enhanced potency and selectivity devoid of estrogenic agonist activity [1].

Breast cancer Phytoestrogen ER-positive Cytotoxicity Structure-activity relationship

High-Impact Application Scenarios for 3-(3-Hydroxyphenyl)propanoate Based on Quantitative Differentiation Evidence


Endothelial Function and NO-Dependent Vasodilation Studies

3HPPA is the phenolic acid metabolite of choice for ex vivo and in vivo investigations of endothelium-dependent vasorelaxation, with an EC₅₀ of 0.1 µM in rat aortic rings and complete blockade of its effect by L-NAME, confirming pure eNOS/NO pathway engagement . Unlike 4MC or DHPA, which operate via NO-independent mechanisms, 3HPPA provides a clean pharmacological tool for dissecting endothelial NO signaling .

Combination Antihypertensive Pharmacology and Synergy Studies

For researchers exploring sustained blood-pressure control via complementary vasodilatory mechanisms, 3HPPA is the only colonic metabolite that enables prolonged BP reduction when co-administered with 4MC. This synergistic combination exploits the eNOS/NO (3HPPA) and Kᵥ channel (4MC) pathways, producing durable antihypertensive effects in SHR that are unattainable with DHPA-containing combinations .

Diet-Microbiome-Bone Axis and Osteoporosis Research

3HPPA is a directly measurable end-product of colonic polyphenol fermentation that suppresses osteoclast activity at 0.1 mg/mL in vitro and increases bone mass in ovariectomized mice in vivo . Its distinct metabolic origin from hippuric acid makes it the appropriate biomarker and intervention compound for studies linking dietary polyphenol intake, gut microbiota composition, and bone health outcomes.

Neurodegenerative Disease Models: Brain-Penetrant Amyloid Aggregation Inhibitor

3HPPA inhibits Aβ42 aggregation at 100 µM and accumulates in the brain following oral polyphenol intake, making it uniquely suitable for studies of gut-brain axis-mediated neuroprotection in Alzheimer's and α-synucleinopathy models . Its combination of blood-brain barrier permeability and dual anti-amyloid/anti-α-synuclein activity distinguishes it from other phenolic acid metabolites.

Quote Request

Request a Quote for 3-(3-Hydroxyphenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.